Fmoc-Lys(Adpoc)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Lysine Modification

Complex peptide synthesis requires orthogonal protection to discriminate multiple lysine residues. Fmoc-Lys(Adpoc)-OH solves this with a base-labile Fmoc and acid-labile Adpoc group that cleaves under mild 1-5% TFA while preserving other acid-labile groups and resin linkers. • Selective on-resin ε-amine liberation without premature resin cleavage. • Enables site-specific maleimide conjugation for defined immunogen construction. • Supports on-resin lactamization for cyclic peptide synthesis. • Metal-free deprotection compatible with cGMP manufacturing and automation.

Molecular Formula C35H44N2O6
Molecular Weight 588.74
CAS No. 182250-66-4
Cat. No. B613387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Adpoc)-OH
CAS182250-66-4
SynonymsFmoc-Lys(Adpoc)-OH; ZINC100050615; 182250-66-4
Molecular FormulaC35H44N2O6
Molecular Weight588.74
Structural Identifiers
SMILESCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C35H44N2O6/c1-34(2,35-18-22-15-23(19-35)17-24(16-22)20-35)43-32(40)36-14-8-7-13-30(31(38)39)37-33(41)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h3-6,9-12,22-24,29-30H,7-8,13-21H2,1-2H3,(H,36,40)(H,37,41)(H,38,39)/t22?,23?,24?,30-,35?/m0/s1
InChIKeyBIRNQHZMNQDGPI-DVAIHDFDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Adpoc)-OH: Orthogonal Protection for Precision SPPS


Fmoc-Lys(Adpoc)-OH (CAS 182250-66-4) is an orthogonally protected lysine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine and an acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group protecting the ε-amine side chain, with a molecular formula of C35H44N2O6 and molecular weight of 588.74 g/mol [1]. This dual-protection architecture enables sequential, orthogonal deprotection strategies that are essential for constructing branched peptides, site-specifically modified conjugates, and complex peptide architectures [1][2].

Workflow
Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal deprotection dimensions
Selection
ε-Adpoc protection for acid-labile selective liberation under mild conditions (1–5% TFA)
Use Context
Branched peptides, site-specific conjugates, on-resin cyclization, multi-lysine discrimination

Fmoc-Lys(Adpoc)-OH vs. Alternative Lysine Derivatives in SPPS


The procurement decision between Fmoc-Lys(Adpoc)-OH and alternative ε-protected lysine derivatives directly determines the feasible synthetic routes available for complex peptide targets. Fmoc-Lys(Boc)-OH, the most common alternative, utilizes a tert-butyloxycarbonyl group that is also acid-labile and cannot be selectively removed in the presence of other acid-labile side-chain protecting groups or acid-labile resin linkers without causing premature cleavage or unwanted deprotection [1]. Fmoc-Lys(Alloc)-OH requires palladium-catalyzed deprotection, introducing metal contamination risks and requiring specialized equipment and scavenging protocols incompatible with many downstream biological applications [2]. The Adpoc group occupies a unique orthogonal space: it is acid-labile but cleaves under substantially milder conditions (1-5% TFA) than Boc or tert-butyl esters, enabling selective ε-amine liberation while preserving other acid-labile protections and resin attachment intact [1][3]. This differential acid lability is not a marginal improvement but a categorical enabling feature for discriminating among multiple lysine residues, for on-resin cyclization or conjugation without linker cleavage, and for synthetic strategies involving multiple orthogonal deprotection dimensions.

Adpoc vs Boc
Fmoc-Lys(Adpoc)-OH: ε-amine deprotected with 1–5% TFA, preserving Boc groups and acid-labile linkers
Fmoc-Lys(Boc)-OH: Boc removal requires ≥50% TFA, cleaving linkers and other Boc/tert-butyl groups—no selective discrimination possible
Adpoc vs Alloc
Adpoc cleavage is metal-free, compatible with sulfur-containing residues and does not contaminate biological products
Alloc requires Pd(0) catalysis, risks metal contamination, and is incompatible with sulfur residues that poison the catalyst
Adpoc vs Dde
Adpoc is stable to hydrazine and hydrogenolysis, offering true orthogonality with Alloc and benzyl-based groups
Dde removed by hydrazine, which can partially reduce allyl groups and compromise orthogonal schemes

Evidence for Fmoc-Lys(Adpoc)-OH in Peptide Synthesis


Selective ε-Amine Deprotection on Acid-Labile Resins

In a direct head-to-head comparison within the same resin-bound peptide system, the ε-Adpoc protecting group was selectively removed while Boc groups remained intact. The Adpoc group was cleaved using 5% TFA in CH2Cl2 (v/v) with a 30-minute treatment, conditions under which Boc groups and acid-labile resin linkers are stable [1][2]. In contrast, Fmoc-Lys(Boc)-OH cannot be selectively deprotected under any acidic condition that spares other Boc-protected residues or tert-butyl-based side-chain protections. This selective deprotection enabled subsequent maleimide functionalization of the liberated ε-amine in excellent yield, as confirmed by tandem mass spectrometry [1]. The differential acid lability derives from the adamantyl carbocation stability: Adpoc cleaves 10³ to 10⁴ times faster than Boc under identical mildly acidic conditions due to superior stabilization of the 1-adamantyl carbocation intermediate [3].

Selective ε-amine deprotection
Head-to-head
Complete Adpoc removal in 30 min with 5% TFA/CH₂Cl₂; Boc groups and acid-labile resin linker remain intact
Enables orthogonal acidic deprotection without linker cleavage
Confirmed by tandem mass spectrometry; Boc-based derivative cannot achieve this selectivity
Solid-Phase Peptide Synthesis Orthogonal Protection Lysine Modification Bioconjugation

Acid Lability Kinetics vs. Boc Protection

Comparative kinetic studies demonstrate that the Adpoc group undergoes acidolytic cleavage substantially faster than the Boc group and tert-butyl esters under identical mild acidic conditions [1][2]. The Adpoc group can be effectively removed using 1-5% TFA in DCM within 30-60 minutes, whereas Boc and tert-butyl ester deprotection requires ≥50% TFA or extended reaction times (2-4 hours) under dilute acid conditions [2][3]. This differential cleavage rate translates to a practical selectivity window: in a peptide containing both Adpoc and tert-butyl protections, treatment with 3% TFA in CH2Cl2 for 45 minutes achieves >95% Adpoc removal with <5% tert-butyl ester loss, as monitored by HPLC [3]. For comparison, Fmoc-Lys(Alloc)-OH requires Pd(PPh3)4 and a nucleophilic scavenger (e.g., PhSiH3 or barbituric acid derivatives) in strictly anaerobic conditions, introducing metal contamination concerns and additional purification steps [4].

Acid lability kinetics
Cross-study
Adpoc: t₁/₂ 95% removal in 3% TFA within 45 min at RT
~10³–10⁴× faster cleavage than Boc under mild acid
Boc: t₁/₂ ≈ 60 min in 50% TFA; kinetic window enables selective deprotection
Protecting Group Chemistry Acid Lability Kinetic Selectivity SPPS Optimization

SPPS Coupling Efficiency and Product Purity

Commercially available Fmoc-Lys(Adpoc)-OH is supplied with purity specifications of ≥95% to ≥98% by HPLC, as documented by multiple GMP-compliant vendors . In solid-phase peptide synthesis applications, the Adpoc group is introduced via acylation with Adpoc fluoride under mild conditions in high yields, and the resulting protected amino acid demonstrates standard coupling efficiency comparable to other Fmoc-protected amino acids when activated with HOBt/DIC or HBTU/DIEA [1]. The deprotection and subsequent maleimide derivatization chemistry proceeds in excellent yield with respect to the maleimide group, as confirmed by tandem mass spectrometry analysis of the final peptide products [2]. While direct comparative coupling efficiency data versus Fmoc-Lys(Boc)-OH under identical conditions is not explicitly reported in the peer-reviewed literature, the comparable molecular architecture and successful implementation in demanding SPPS applications (including thymopoietin fragment synthesis and LH-RH decapeptide assembly) supports its suitability for industrial-scale peptide manufacturing [1][3].

Commercial purity & coupling
Supporting evidence
Supplied at 95–98% purity (HPLC); standard coupling efficiency with HOBt/DIC or HBTU/DIEA
Suitable for SPPS of peptides up to 34 residues
Differentiation is orthogonal capability, not incremental yield; coupling efficiency comparable to Boc analog
Peptide Manufacturing Coupling Efficiency Purity Specification cGMP Production

On-Resin Maleimide Conjugation Enablement

A direct head-to-head comparison of synthetic strategies demonstrates that Fmoc-Lys(Adpoc)-OH enables on-resin maleimide functionalization of a specific lysine residue—a critical step for producing peptide-carrier conjugates of defined specificity—while Fmoc-Lys(Boc)-OH cannot achieve this without simultaneous linker cleavage [1]. In the study by Marburg et al., ε-Adpoc-lysine was incorporated at position 9 of a resin-bound peptide. Treatment with 5% TFA in CH2Cl2 for 30 minutes selectively removed the Adpoc group while preserving the acid-labile resin linker and Boc-protected residues intact. The liberated ε-amine was then acylated with β-maleimidopropionic acid N-hydroxysuccinimide ester to introduce the maleimide functionality. Subsequent acidic cleavage from the resin with an appropriate scavenging system afforded peptides derivatized with a maleimide functionality specifically on the target lysine in excellent yield [1]. Structures were confirmed by tandem mass spectrometry [1]. This on-resin strategy is impossible with Fmoc-Lys(Boc)-OH because the Boc group requires ≥50% TFA for removal, which simultaneously cleaves the peptide from the resin and deprotects all other acid-labile side-chain groups [2].

On-resin maleimide conjugation
Head-to-head
Adpoc deprotection (5% TFA/CH₂Cl₂, 30 min) enabled maleimide acylation on resin without linker cleavage; structure confirmed by MS/MS
On-resin site-specific conjugation feasible only with Adpoc
Boc analog requires ≥50% TFA, causing simultaneous resin cleavage and deprotection
Bioconjugation Peptide-Carrier Conjugates Maleimide Chemistry Immunogen Preparation

Orthogonal Compatibility in Multi-Dimensional SPPS

Fmoc-Lys(Adpoc)-OH provides a true three-dimensional orthogonal protection scheme when combined with other protecting group families. The Fmoc group is base-labile (removed with 20% piperidine/DMF), the Adpoc group is acid-labile under exceptionally mild conditions (1-5% TFA/CH2Cl2), and additional orthogonal groups such as Alloc (Pd-labile) or Dde (hydrazine-labile) can be incorporated elsewhere in the peptide sequence [1][2]. In contrast, Fmoc-Lys(Dde)-OH provides only quasi-orthogonality: while Dde is removed with 2% hydrazine/DMF, hydrazine can partially reduce allyl-based protecting groups and may be incompatible with certain sensitive peptide sequences [2]. Fmoc-Lys(Alloc)-OH requires palladium catalysis for deprotection, introducing metal contamination that must be rigorously scavenged for biological applications and creating incompatibility with sulfur-containing residues that poison Pd catalysts [3]. The Adpoc group is hydrogenolytically stable, enabling its use in synthetic strategies involving catalytic hydrogenation steps that would cleave Alloc or benzyl-based protections [1]. This multi-dimensional orthogonality makes Fmoc-Lys(Adpoc)-OH uniquely suited for complex peptide architectures requiring sequential, site-specific deprotections without cross-reactivity.

Orthogonal compatibility
Class-level inference
Adpoc (acid-labile) is stable to base (piperidine) and hydrogenolysis; compatible with Fmoc (base-labile) and Alloc (Pd-labile) without cross-reactivity
Broadest compatibility for multi-dimensional orthogonal SPPS
Dde shows hydrazine cross-reactivity with allyl groups; Alloc introduces metal contamination risks
Orthogonal Protecting Groups Lysine Derivatives Multi-Dimensional Synthesis Peptide Branching

Adpoc Group Introduction Efficiency

The synthesis of Fmoc-Lys(Adpoc)-OH and related Adpoc-protected amino acids proceeds via acylation with Adpoc fluoride, a reactive and stable reagent that enables introduction of the Adpoc group under mild conditions and in high yields [1]. Kalbacher and Voelter reported that Adpoc fluoride reacts smoothly with amino acids in aqueous-organic solvent mixtures at pH 8-9, achieving protection of the ε-amine in high yield without racemization [1]. This efficient introduction chemistry ensures that the final Fmoc-Lys(Adpoc)-OH building block can be produced with high purity and consistent quality, which is critical for reproducible SPPS outcomes. In contrast, introduction of the Alloc group typically requires allyl chloroformate under Schotten-Baumann conditions, which can lead to lower yields and require more extensive purification [2]. The high-yield acylation with Adpoc fluoride contributes to the commercial availability of Fmoc-Lys(Adpoc)-OH with purities ≥98%, as documented by multiple suppliers .

Adpoc introduction efficiency
Supporting evidence
Adpoc fluoride acylation proceeds in high yield at pH 8–9, aqueous-organic solvent, without racemization
Reliable supply of high-purity building block
Alloc introduction often yields lower; exact yields not reported, supplier verification recommended
Amino Acid Protection Acylation Chemistry Synthetic Methodology Reagent Selection

Applications of Fmoc-Lys(Adpoc)-OH


Site-Specific Peptide-Carrier Conjugate Synthesis

For research groups and CDMOs preparing defined peptide-carrier conjugates as immunogens, Fmoc-Lys(Adpoc)-OH enables a streamlined on-resin conjugation workflow. The ε-Adpoc-lysine is incorporated at the desired position during SPPS, selectively deprotected with 5% TFA/CH2Cl2 (30 min), and acylated with a maleimide-containing reagent while the peptide remains anchored to the resin [1]. This approach avoids premature resin cleavage, eliminates solution-phase conjugation steps, and produces conjugates with defined attachment sites—critical for generating antibodies with predictable epitope specificity [1]. The alternative using Fmoc-Lys(Boc)-OH forces post-synthesis solution-phase conjugation, which reduces overall yield and complicates purification.

On-Resin Peptide Cyclization

Peptide chemists synthesizing cyclic peptides via side-chain-to-side-chain or side-chain-to-terminus lactamization benefit from Fmoc-Lys(Adpoc)-OH for on-resin cyclization strategies. Following SPPS chain assembly, the Adpoc group is selectively removed under mild acidic conditions (1-5% TFA/CH2Cl2) while the peptide remains anchored to the acid-labile resin and all other acid-labile side-chain protections remain intact [2]. The liberated ε-amine can then be coupled to an activated carboxyl group elsewhere on the peptide chain to form the cyclic structure on-resin. This on-resin cyclization approach is documented in the synthesis of cyclic Substance P analogs where Adpoc deprotection enabled cyclization without premature linker cleavage [2].

Sequential Modification of Multi-Lysine Peptides

For complex peptide targets containing multiple lysine residues where each must undergo different modifications (e.g., one for biotinylation, another for fluorescent labeling, a third for PEGylation), Fmoc-Lys(Adpoc)-OH provides the orthogonal deprotection handle needed for sequential, site-specific functionalization [3]. The Fmoc/Adpoc combination allows chemists to first deprotect the Adpoc-protected ε-amine (1-5% TFA) for the first modification, then later deprotect Boc-protected lysines with higher TFA concentrations after any Fmoc-based chain elongation is complete. This capability to discriminate among several lysines in the same peptide sequence is the defining advantage of the Adpoc group, as explicitly demonstrated by Marburg et al. [3].

cGMP Peptide API Manufacturing

For CDMOs and pharmaceutical companies manufacturing peptide APIs under cGMP conditions, Fmoc-Lys(Adpoc)-OH offers a well-characterized orthogonal protection strategy with established deprotection protocols and analytical methods . The compound is available from reputable suppliers with purity specifications of 95-98% by HPLC and certificates of analysis . The Adpoc deprotection chemistry (dilute TFA) is compatible with standard SPPS automation equipment and does not introduce metal contaminants, unlike Alloc-based strategies that require palladium . This makes Fmoc-Lys(Adpoc)-OH suitable for regulatory-compliant manufacturing where process consistency, impurity control, and analytical traceability are paramount.

Application
Selection Property
Validation Focus
Site-specific peptide-carrier conjugates
On-resin conjugation capability
Orthogonal deprotection without linker cleavage
On-resin peptide cyclization
Mild acid-labile side-chain protection
Selective ε-amine liberation for cyclization
Sequential modification of multi-lysine peptides
Orthogonal to Boc and other acid-labile groups
Discriminate among lysine residues
cGMP peptide API manufacturing
Metal-free orthogonal deprotection
Process consistency and analytical traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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